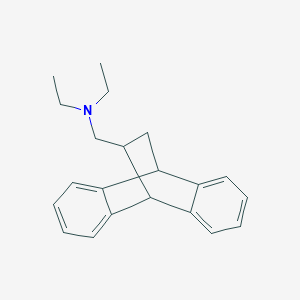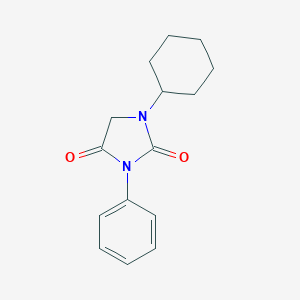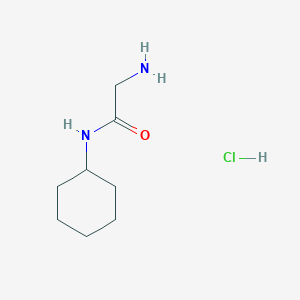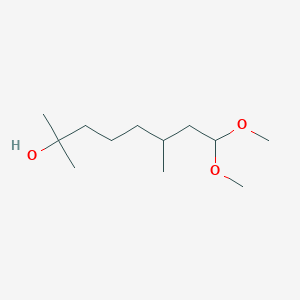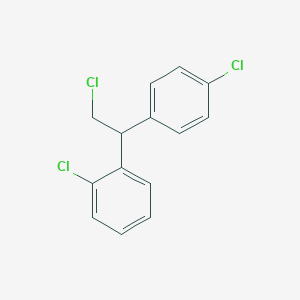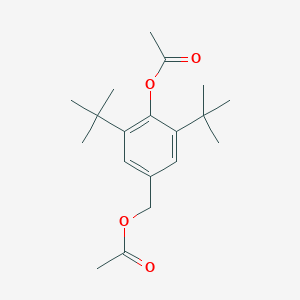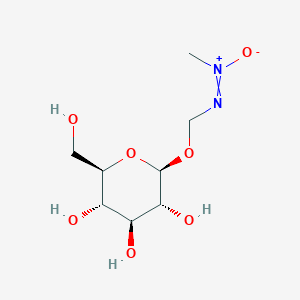
Cycasin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycasin is a toxic compound found in the leaves and seeds of the cycad plant. It is classified as a carcinogen and has been linked to liver and brain damage in humans and animals. Despite its harmful effects, cycasin has been the subject of scientific research due to its potential applications in cancer treatment and neurodegenerative disease research.
Aplicaciones Científicas De Investigación
Radiomimetic Effect
Cycasin, a carcinogenic compound in cycad plants, induces chromosome aberrations similar to gamma irradiation. This is observed in root-tip cells of Allium cepa, where cycasin causes as many aberrations as about 200 roentgens of gamma radiation (Teas, Sax, & Sax, 1965).
Mutagenic and Carcinogenic Properties
Cycasin is mutagenic and carcinogenic when deglucosylated to release methylazoxymethanol (MAM), which induces genetic alterations in various test systems, including bacteria, yeast, plants, Drosophila, and mammalian cells. This underscores the significance of cycasin and MAM's metabolism in their toxicological effects (Hoffmann & Morgan, 1984).
Intestinal Absorption
Cycasin is absorbed in the gut via the intestinal brush-border Na+/glucose cotransporter. This suggests a potential pathway for cycasin or its aglycone to enter the blood-brain barrier, implicating its role in neurodegenerative diseases like amyotrophic lateral sclerosis/Parkinsonism dementia complex (ALS/PDC) (Hirayama et al., 1994).
Enzymatic Formation
An enzyme in the leaves of the Japanese cycad catalyzes the transfer of glucose from UDP-glucose to MAM, forming cycasin. This insight into cycasin formation is crucial for understanding its biological activities and potential applications (Tadera, Yagi, Arima, & Kobayashi, 1985).
Mutation Induction in Drosophila
Cycasin's aglycone, methylazoxymethanol, is a potent mutagen in Drosophila, emphasizing its genetic impact. This provides a model for studying mutagenesis and carcinogenesis (Teas & Dyson, 1967).
Propiedades
Número CAS |
14901-08-7 |
|---|---|
Nombre del producto |
Cycasin |
Fórmula molecular |
C8H16N2O7 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
Clave InChI |
YHLRMABUJXBLCK-JAJWTYFOSA-N |
SMILES isomérico |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
SMILES canónico |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Color/Form |
COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |
melting_point |
154°C |
Otros números CAS |
14901-08-7 |
Descripción física |
Solid |
Solubilidad |
READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |
Sinónimos |
(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



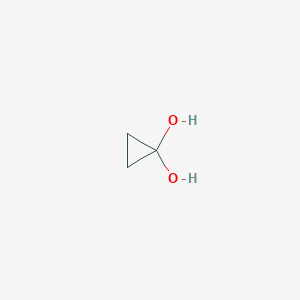
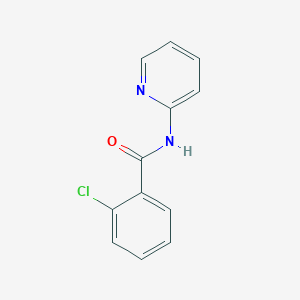
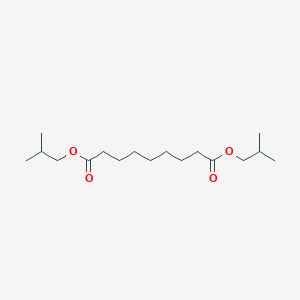

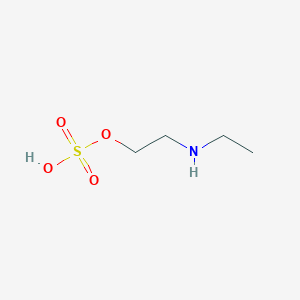
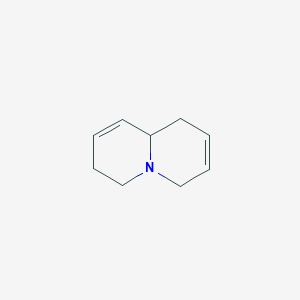
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
